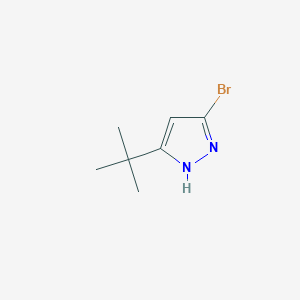![molecular formula C10H6BrF5O3 B7963687 Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate](/img/structure/B7963687.png)
Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate typically involves multiple steps, starting from commercially available precursorsThe final step involves the esterification of the difluoroacetate moiety under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the difluoroacetate moiety.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but differs in the position and type of substituents.
Uniqueness
Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF5O3/c1-18-8(17)9(12,13)5-2-3-7(6(11)4-5)19-10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGACBFZBXVHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7963605.png)
![3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine](/img/structure/B7963611.png)




![3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol](/img/structure/B7963632.png)
![Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B7963638.png)
![2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7963646.png)
![Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate](/img/structure/B7963658.png)
![Methyl (2S)-2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetate](/img/structure/B7963670.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate](/img/structure/B7963674.png)


